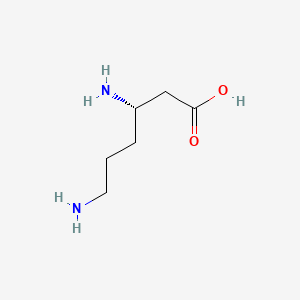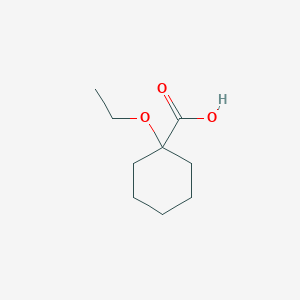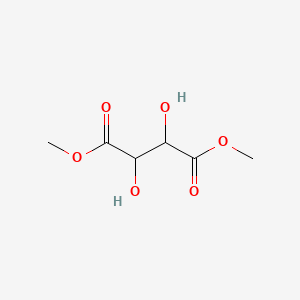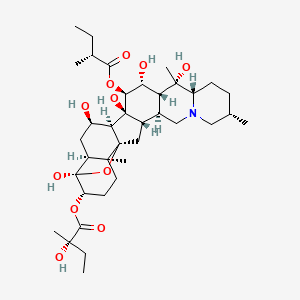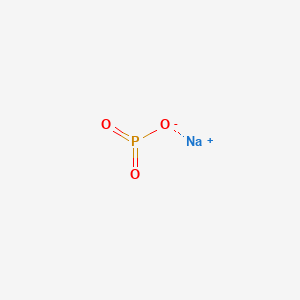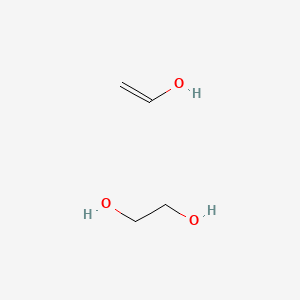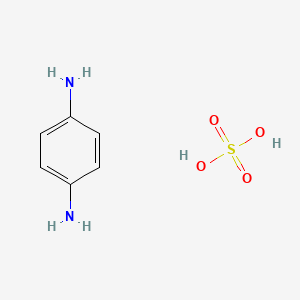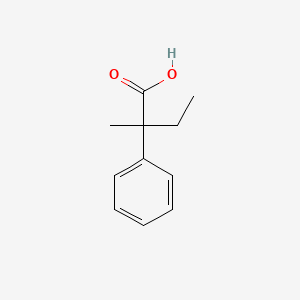
Dichloro(1,5-cyclooctadiene)ruthenium(II)
Vue d'ensemble
Description
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . It is used with NHC ligand to catalyze greener amide bond formation by dehydrogenative coupling of amines and alcohols .
Synthesis Analysis
While specific synthesis methods were not found in the search results, it is known that Dichloro(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst precursor in various chemical reactions .Molecular Structure Analysis
The molecular formula of Dichloro(1,5-cyclooctadiene)ruthenium(II) is C8H12Cl2Ru . The InChI key is DMRVBCXRFYZCPR-PHFPKPIQSA-L . The SMILES representation is [Cl-]. [Cl-]. [Ru++].C1C\C=C/CC\C=C/1 .Chemical Reactions Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . It is a versatile ruthenium catalyst precursor used in various chemical reactions .Physical And Chemical Properties Analysis
Dichloro(1,5-cyclooctadiene)ruthenium(II) has a molecular weight of 280.16 . It appears as brown to black crystals or powder . The melting point is 293°C .Applications De Recherche Scientifique
Catalyst Precursor
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . As a catalyst precursor, it can be used in a variety of chemical reactions to speed up the process and increase the yield of the desired product.
Dehydrogenative Coupling of Amines and Alcohols
This compound is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This reaction is important in the synthesis of amides, which are key structural components in many pharmaceuticals and biologically active compounds.
Greener Amide Bond Formation
In combination with an NHC ligand, Dichloro(1,5-cyclooctadiene)ruthenium(II) can catalyze a greener amide bond formation by dehydrogenative coupling of amines and alcohols . This method is considered “greener” because it reduces the amount of waste produced in the reaction.
Solution Phase Peptide Synthesis
Dichloro(1,5-cyclooctadiene)ruthenium(II) is suitable for solution phase peptide synthesis . Peptide synthesis is a fundamental process in biochemistry, used to create peptides, which are short chains of amino acids. These peptides have numerous applications in medicine, research, and industry.
Environmentally Friendly Amide Linkages
Dichloro(1,5-cyclooctadiene)ruthenium(II) is used in the formation of environmentally friendly amide linkages . Amide linkages are a type of covalent bond that joins two molecules together. They are commonly found in proteins and other biological molecules.
Extrusion of Dihydrogen
This compound is used in the extrusion of dihydrogen . This process is important in the field of energy, as hydrogen is a clean and efficient fuel source.
Safety and Hazards
Dichloro(1,5-cyclooctadiene)ruthenium(II) is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . Its primary targets are the molecules involved in the formation of amide bonds, specifically alcohols and amines .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenative coupling . This process involves the removal of hydrogen from the alcohol and amine molecules, leading to the formation of an amide bond .
Biochemical Pathways
The dehydrogenative coupling of alcohols and amines catalyzed by Dichloro(1,5-cyclooctadiene)ruthenium(II) leads to the formation of amide bonds . This reaction is a key step in many biochemical pathways, including the synthesis of proteins and other complex molecules.
Result of Action
The result of the action of Dichloro(1,5-cyclooctadiene)ruthenium(II) is the formation of amide bonds . These bonds are fundamental in the structure of proteins, which play crucial roles in virtually all biological processes.
Propriétés
IUPAC Name |
cycloocta-1,5-diene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,5-cyclooctadiene)ruthenium(II) | |
CAS RN |
50982-12-2, 50982-13-3 | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



